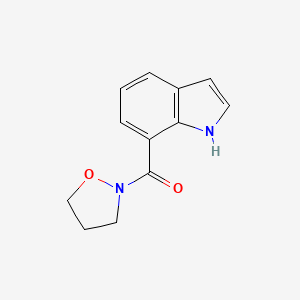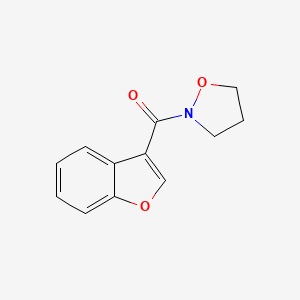![molecular formula C16H23NO3 B7648493 N-[3-(hydroxymethyl)pentan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7648493.png)
N-[3-(hydroxymethyl)pentan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(hydroxymethyl)pentan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as HPI-4 and is known for its potential in various applications, including medicinal chemistry, drug discovery, and pharmacology. In
作用機序
The mechanism of action of HPI-4 is not fully understood. However, several studies have suggested that HPI-4 exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. HPI-4 has also been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
HPI-4 has been shown to have several biochemical and physiological effects. Studies have shown that HPI-4 can induce cell cycle arrest in cancer cells, leading to the inhibition of cancer cell proliferation. HPI-4 has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. Additionally, HPI-4 has been shown to have anti-inflammatory and anti-oxidant effects, which can help reduce inflammation and oxidative stress-related damage in the body.
実験室実験の利点と制限
One of the major advantages of using HPI-4 in lab experiments is its potent antitumor activity against various cancer cell lines. HPI-4 is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using HPI-4 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on HPI-4. One area of interest is the development of HPI-4 derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential of HPI-4 as a therapeutic agent for the treatment of inflammatory diseases and oxidative stress-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of HPI-4 and its potential applications in drug discovery and medicinal chemistry.
Conclusion:
In conclusion, HPI-4 is a chemical compound that has shown great potential in scientific research. Its potent antitumor activity, anti-inflammatory and anti-oxidant properties, and relatively easy synthesis make it a promising candidate for drug discovery and medicinal chemistry. Further research is needed to fully understand the mechanism of action of HPI-4 and its potential applications in various fields.
合成法
The synthesis of HPI-4 is a complex process that involves several steps. The first step involves the reaction of 3-pentanone with formaldehyde to produce 3-(hydroxymethyl)pentan-3-ol. The second step involves the reaction of 3-(hydroxymethyl)pentan-3-ol with sodium hydroxide and 4-hydroxycoumarin to produce 3-(hydroxymethyl)pentan-3-yl-4-hydroxycoumarin. The final step involves the reaction of 3-(hydroxymethyl)pentan-3-yl-4-hydroxycoumarin with acetic anhydride to produce N-[3-(hydroxymethyl)pentan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide.
科学的研究の応用
HPI-4 has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have shown that HPI-4 exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. HPI-4 has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
特性
IUPAC Name |
N-[3-(hydroxymethyl)pentan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-16(4-2,11-18)17-15(19)14-13-8-6-5-7-12(13)9-10-20-14/h5-8,14,18H,3-4,9-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTXOOHPUYPMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CO)NC(=O)C1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Cyclobutanecarbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648410.png)
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]-(1,2-oxazolidin-2-yl)methanone](/img/structure/B7648424.png)
![3-amino-N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]pyrazine-2-carboxamide](/img/structure/B7648429.png)
![2-[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-3-yl]acetamide](/img/structure/B7648433.png)
![(3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7648438.png)

![N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-5-(5-methylfuran-2-yl)thiophene-2-carboxamide](/img/structure/B7648451.png)
![3-[1-(1,3-Benzoxazol-2-ylmethylamino)propyl]benzenesulfonamide](/img/structure/B7648456.png)

![N-cyclopropyl-2-[3-fluoro-4-(1-propan-2-yltetrazol-5-yl)anilino]acetamide](/img/structure/B7648477.png)
![2-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methylsulfonyl]-4,5-dimethyl-1,3-thiazole](/img/structure/B7648484.png)
![2-[(5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfinyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7648499.png)
![Methyl 2-[(2-amino-2-oxoethyl)amino]-2-naphthalen-2-ylacetate](/img/structure/B7648506.png)
![5-bromo-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]benzonitrile](/img/structure/B7648518.png)